2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide
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Overview
Description
2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide is an organic compound that features a phenoxy group substituted with a fluoro and hydroxymethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide typically involves nucleophilic aromatic substitution reactions. One common synthetic route starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the hydroxymethyl group. The resulting intermediate is then further reacted to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 2-[2-Fluoro-4-(carboxymethyl)phenoxy]acetamide.
Reduction: 2-[2-Fluoro-4-(hydroxymethyl)phenoxy]ethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-[2-Fluoro-4-
Properties
CAS No. |
875894-78-3 |
---|---|
Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-[2-fluoro-4-(hydroxymethyl)phenoxy]acetamide |
InChI |
InChI=1S/C9H10FNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-3,12H,4-5H2,(H2,11,13) |
InChI Key |
UIZUEASHNSXYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)OCC(=O)N |
Origin of Product |
United States |
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